3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Epigenetics BET bromodomain inhibition Acetyl-lysine mimicry

3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide (CAS 1903080-93-2; molecular formula C15H15N3O3S2; molecular weight 349.42 g/mol) is a research-grade sulfonamide that combines three privileged pharmacophoric elements within a single small-molecule architecture: a 3,5-dimethylisoxazole-4-sulfonamide head group, a 2-(thiophen-2-yl)pyridine central scaffold, and a methylene-linked sulfonamide junction. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomain reader proteins, a property established crystallographically and biochemically across the BET (bromodomain and extra-terminal) family.

Molecular Formula C15H15N3O3S2
Molecular Weight 349.42
CAS No. 1903080-93-2
Cat. No. B2952381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide
CAS1903080-93-2
Molecular FormulaC15H15N3O3S2
Molecular Weight349.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,17H,9H2,1-2H3
InChIKeyQZBRXPYQPZQXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide (CAS 1903080-93-2): Compound Identity, Pharmacophore Architecture, and Procurement-Grade Characterization


3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide (CAS 1903080-93-2; molecular formula C15H15N3O3S2; molecular weight 349.42 g/mol) is a research-grade sulfonamide that combines three privileged pharmacophoric elements within a single small-molecule architecture: a 3,5-dimethylisoxazole-4-sulfonamide head group, a 2-(thiophen-2-yl)pyridine central scaffold, and a methylene-linked sulfonamide junction. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomain reader proteins, a property established crystallographically and biochemically across the BET (bromodomain and extra-terminal) family [1]. The thiophenyl-pyridine substructure is a recognized privileged fragment in ion channel modulation, with close analogs reported as IKur (Kv1.5) potassium channel blockers . The sulfonamide functional group additionally provides zinc-binding capacity, a hallmark of carbonic anhydrase (CA) inhibition [2]. The compound is supplied at ≥95% purity (typical vendor specification) and is intended exclusively for laboratory research use, not for human or veterinary application.

Why In-Class 3,5-Dimethylisoxazole-4-sulfonamides Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 1903080-93-2


The 3,5-dimethylisoxazole-4-sulfonamide class is characterized by extreme sensitivity of target binding to the N-substituent. In the BET bromodomain series, moving from a simple ethoxyphenyl substituent (IC50 = 4.8 µM against BRD4(1)) to an optimized diarylmethanol derivative (IC50 = 640 nM) yielded a 7.5-fold improvement, while introduction of a sulfonamide linkage further modulated selectivity between BRD4(1) and CREBBP [1]. Concomitantly, the thiophenyl-pyridine tail present in CAS 1903080-93-2 distinguishes it from phenyl-, furanyl-, or naphthyl-substituted analogs, each of which directs binding toward different target classes—IKur potassium channels [2], sigma-1 receptors , or endothelin receptors [3]. The intersection of these pharmacophores in a single molecule creates a polypharmacological profile that cannot be replicated by substituting either the head group or the tail independently. Generic procurement of any 3,5-dimethylisoxazole-4-sulfonamide without this specific N-substitution pattern risks complete loss of activity against the intended target panel.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide (CAS 1903080-93-2) vs. Closest Structural Analogs


3,5-Dimethylisoxazole as a Validated Acetyl-Lysine Bioisostere: BRD4(1) Bromodomain Binding Affinity Compared to Unsubstituted Isoxazole and Triazole Scaffolds

The 3,5-dimethyl substitution on the isoxazole ring is a strict requirement for acetyl-lysine mimicry at BET bromodomains. Crystallographic studies demonstrate that both methyl groups occupy the hydrophobic KAc-binding pocket of BRD4(1), with the 3-methyl group forming essential van der Waals contacts with the conserved asparagine (N140) and tyrosine (Y97) residues [1]. In an ALPHA (Amplified Luminescent Proximity Homogeneous Assay) peptide displacement format, the parent 3,5-dimethylisoxazole fragment (compound 3) exhibited an IC50 of 4.8 µM against BRD4(1), whereas the corresponding 3,5-dimethyltriazole analog showed no detectable binding (>200 µM) [1][2]. Further optimization of the 4-position substituent on the isoxazole ring yielded compound 12 (diarylmethanol derivative) with an improved IC50 of 640 nM against BRD4(1) while maintaining ~6-fold selectivity over the CREBBP bromodomain [1]. The target compound CAS 1903080-93-2 retains the essential 3,5-dimethylisoxazole pharmacophore while introducing a sulfonamide-linked thiophenyl-pyridine tail at the 4-position, structurally positioning it for engagement with the WPF shelf region known to modulate BRD4(1) binding affinity [1].

Epigenetics BET bromodomain inhibition Acetyl-lysine mimicry

Thiophenyl-Pyridine Moiety as a Determinant of Ion Channel vs. Bromodomain Target Selectivity: Comparative Analysis with Phenylisoxazole and Naphthalene-Sulfonamide Analogs

The N-substituent of the sulfonamide dictates target class selectivity among 3,5-dimethylisoxazole-4-sulfonamides. Phenylisoxazole sulfonamide derivatives, exemplified by compound 58 (Feng et al., 2021), exhibit potent dual BRD4-BD1/BD2 inhibition (IC50 = 70 nM and 140 nM, respectively) with strong antiproliferative activity in MV4-11 acute myeloid leukemia cells [1]. In contrast, replacement of the phenyl group with a thiophenyl-pyridine moiety—as in the closely related compound N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide—redirects activity toward the IKur (Kv1.5) cardiac potassium channel, a target implicated in atrial fibrillation . Further structural variation to a naphthalene-1-sulfonamide analog shifts target engagement to the sigma-1 receptor, a chaperone protein involved in neurodegeneration and pain . The target compound CAS 1903080-93-2 uniquely combines the 3,5-dimethylisoxazole-4-sulfonamide head (BET-competent) with the thiophenyl-pyridine tail (ion-channel-competent), creating a dual-pharmacophore architecture absent in single-target analogs.

Ion channel pharmacology IKur (Kv1.5) blockade Sigma receptor binding

Sulfonamide Zinc-Binding Group: Carbonic Anhydrase Inhibitory Potential of Thiophene-Bearing Sulfonamides vs. Non-Thiophene Analogs

The primary sulfonamide (-SO2NH2) and secondary sulfonamide (-SO2NHR) groups are established zinc-binding motifs that coordinate the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites. A systematic evaluation of thiophene-based sulfonamides by Alım et al. (2020) demonstrated that the presence of a thiophene ring adjacent to the sulfonamide enhances CA inhibitory potency: thiophene-based sulfonamides exhibited Ki values ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM against human CA-I (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM against hCA-II, with the most potent compounds achieving low nanomolar affinity [1]. These values place thiophene-sulfonamides within the same potency range as the clinically used CA inhibitor acetazolamide (Ki ~ 250 nM against hCA-I, ~12 nM against hCA-II) [2]. The target compound CAS 1903080-93-2 incorporates both a secondary sulfonamide and a thiophene ring within a single molecular framework, structurally predisposing it to CA enzyme engagement. In contrast, non-thiophene 3,5-dimethylisoxazole-4-sulfonamides (e.g., phenyl-substituted analogs) lack this heterocyclic enhancement and may exhibit reduced or absent CA inhibitory activity.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Thiophene SAR

Endothelin Receptor Antagonist Pharmacophore: Isoxazole-Sulfonamide Structural Class vs. Non-Isoxazole Endothelin Antagonists

Isoxazole-sulfonamides constitute a defined subclass of endothelin (ET) receptor antagonists with documented selectivity for the ETA receptor subtype over ETB. Pfizer patent disclosures (US 2002/0019408) describe isoxazole-sulfonamide endothelin antagonists of general formula (I) exhibiting "good affinity for endothelin receptors and selectivity for ETA over ETB" [1]. This selectivity profile is therapeutically significant because ETA receptor blockade produces vasodilation and antiproliferative effects, while ETB receptor antagonism may paradoxically increase peripheral resistance [1]. Earlier foundational work by Chan et al. (US 5,571,821) established that isoxazolyl-sulfonamides with thiophenyl, furyl, or pyrrolyl Ar² groups are competent endothelin receptor ligands, with the Ar² substituent influencing ETA/ETB selectivity ratios [2]. Within this structural class, the target compound CAS 1903080-93-2 features an Ar¹ = 3,5-dimethylisoxazol-4-yl and Ar² = 2-(thiophen-2-yl)pyridin-4-yl substitution pattern consistent with the ETA-preferring pharmacophore. The closest commercial comparator, ambrisentan (a propionic acid-based ETA antagonist), lacks the isoxazole ring entirely and exhibits a different binding mode, while bosentan (a sulfonamide-based dual ETA/ETB antagonist) has a pyrimidine rather than isoxazole core [1].

Endothelin receptor antagonism ETA/ETB selectivity Cardiovascular pharmacology

Physicochemical and Drug-Likeness Profile: Computed Molecular Descriptors of CAS 1903080-93-2 vs. Structurally Proximal 3,5-Dimethylisoxazole-4-sulfonamide Derivatives

Computational physicochemical profiling provides a basis for differentiating CAS 1903080-93-2 from its closest structural analogs. The compound has a calculated octanol-water partition coefficient (clogP) of 2.44 and a topological polar surface area (TPSA) of 80.54 Ų [1]. These values fall within established oral drug-likeness thresholds (clogP ≤ 5; TPSA ≤ 140 Ų per Veber rules) and compare favorably to related 3,5-dimethylisoxazole-4-sulfonamides. For context, the simple 3,5-dimethylisoxazole-4-sulfonamide fragment (CAS 175136-83-1, MW = 176.2 g/mol) has a lower molecular weight but lacks the extended aromatic tail required for WPF shelf engagement in BRD4(1) . The benzoxazinone-containing 3,5-dimethylisoxazole derivative (R)-12 (Y02234), a potent BET inhibitor with Kd = 110 nM for BRD4(1) and IC50 = 100 nM in cellular assays, has substantially higher molecular weight and complexity [2]. CAS 1903080-93-2 (MW = 349.42 g/mol) occupies an intermediate property space—sufficiently elaborated for target engagement while maintaining favorable calculated permeability and solubility characteristics relative to larger, more complex BET inhibitors.

Physicochemical profiling Drug-likeness Fragment-based lead optimization

Recommended Research Application Scenarios for 3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide (CAS 1903080-93-2) Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: BET Bromodomain Inhibitor Screening Cascades Requiring a 3,5-Dimethylisoxazole-Containing Scaffold with Tunable WPF Shelf Occupancy

CAS 1903080-93-2 is structurally suited for use as a starting scaffold in fragment-based or structure-guided optimization campaigns targeting BET bromodomains (BRD2/3/4/T). The 3,5-dimethylisoxazole moiety provides validated acetyl-lysine mimicry [1], while the thiophenyl-pyridine tail offers a vector for probing the WPF shelf region—a key hydrophobic subpocket exploited by potent BET inhibitors to achieve nanomolar affinity [2]. In screening cascades, this compound can serve as a baseline reference for assessing the contribution of the 4-position substituent to BRD4(1) binding affinity, enabling SAR expansion through parallel synthesis at the sulfonamide nitrogen or pyridine ring.

Polypharmacology Profiling: Simultaneous Assessment of BET Bromodomain, Carbonic Anhydrase, and Ion Channel Engagement in a Single Chemical Tool

The multi-pharmacophore architecture of CAS 1903080-93-2—comprising a BET-competent isoxazole head [1], a CA-competent sulfonamide zinc-binding group [2], and an ion channel-competent thiophenyl-pyridine tail [3]—enables its deployment as a polypharmacology probe. Researchers investigating pathway crosstalk between epigenetic regulation (BET), pH homeostasis (CA), and membrane excitability (ion channels) can use this single compound to interrogate multiple targets simultaneously, reducing the confounding variables introduced by using separate chemical tools for each target class.

Endothelin Receptor Pharmacophore Validation: Isoxazole-Sulfonamide Chemical Tool for ETA Receptor Binding Studies

The isoxazole-sulfonamide chemotype is documented in the Pfizer patent literature as an ETA-preferring endothelin receptor antagonist scaffold [1]. CAS 1903080-93-2, with its 3,5-dimethylisoxazole-4-sulfonamide core and heteroaryl tail, aligns with the general formula of this compound class. It is appropriate for use in competitive binding assays against ETA and ETB receptors to validate the contribution of the thiophenyl-pyridine substituent to receptor subtype selectivity, and as a reference compound for benchmarking novel endothelin antagonists derived from the isoxazole-sulfonamide series.

Computational Chemistry and Docking Studies: Multi-Target Virtual Screening Template with Defined Physicochemical Boundaries

With a molecular weight of 349.42 g/mol, clogP of 2.44, and TPSA of 80.54 Ų, CAS 1903080-93-2 lies within favorable drug-likeness space [1] while incorporating three distinct pharmacophoric elements. This makes it an ideal template for computational multi-target docking studies, pharmacophore model generation, and machine learning-based activity prediction. Its intermediate complexity—more elaborated than fragment-sized molecules but less complex than fully optimized clinical candidates—allows computational chemists to explore binding poses across BRD4 (PDB: 3SVG, 4A9N), carbonic anhydrase isoforms, and ion channel homology models without the conformational sampling challenges associated with larger, more flexible ligands.

Quote Request

Request a Quote for 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.